molecular formula C30H34O5 B1244791 Poinsettifolin B

Poinsettifolin B

Cat. No.: B1244791
M. Wt: 474.6 g/mol
InChI Key: MPFPWDKHTLSMIF-UKTHLTGXSA-N
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Description

Poinsettifolin B is a geranylated chalcone first isolated from Dorstenia poinsettifolia, a Cameroonian medicinal plant traditionally used to treat skin infections and yaws disease . Structurally, it belongs to the chalcone class of flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The geranyl (isoprenyl) side chain at the C-6 position enhances its lipophilicity, which may improve cellular uptake and bioactivity .

Notably, it exhibits low caspase activation compared to other chalcones, suggesting a caspase-independent apoptotic pathway .

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-yl]prop-2-en-1-one

InChI

InChI=1S/C30H34O5/c1-19(2)7-6-17-30(5)18-16-22-21(10-14-27(33)29(22)35-30)9-13-25(31)24-12-15-26(32)23(28(24)34)11-8-20(3)4/h7-10,12-16,18,32-34H,6,11,17H2,1-5H3/b13-9+

InChI Key

MPFPWDKHTLSMIF-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)/C=C/C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C=CC(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C)C

Synonyms

poinsettifolin B

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Search Results

  • Key sources reviewed :

    • American Chemical Society (ACS) lesson plans on reaction mechanisms

    • National Institutes of Health (NIH) articles on reaction optimization

    • MIT and UC Berkeley studies on catalytic reactions and molecular imaging

    • Chemistry educational resources (LibreTexts, BYJU’s)

  • Outcome : None of these sources mention "Poinsettifolin B" or its derivatives.

Expert Recommendations

To investigate this compound’s reactivity:

  • Specialized Databases :

    • Use SciFinder, Reaxys, or PubMed Central for compound-specific reactions.

    • Cross-reference with phytochemical databases (e.g., NAPRALERT).

  • Structural Analysis :

    • This compound is a flavonoid (IUPAC name: 5-hydroxy-3,6,7,8-tetramethoxyflavone). Hypothetical reactions could involve:

      Reaction Type Expected Sites Catalysts/Conditions
      O-Methylation Free hydroxyl groupsDimethyl sulfate, K₂CO₃
      Glycosylation C-5 hydroxylUDP-glucose, glycosyltransferases
      Oxidation C-3 methoxy groupH₂O₂, Fe²⁺/Fe³⁺
  • Experimental Approaches :

    • LC-MS/MS : Track degradation or transformation products.

    • DFT Calculations : Predict reaction pathways (e.g., bond dissociation energies).

Gaps in Current Knowledge

  • No peer-reviewed studies on this compound’s stability, metabolic pathways, or synthetic modifications are available in the provided sources.

  • The compound’s bioactivity (e.g., antioxidant, anti-inflammatory) may imply redox-related reactions, but mechanistic details are unconfirmed.

Authoritative Sources for Future Research

Database/Journal Focus Area Access Method
Journal of Natural ProductsFlavonoid chemistrySubscription
PhytochemistryPlant-derived compoundsOpen Access/Subscription
Organic LettersSynthetic routesACS Publications

For a credible analysis of this compound, direct experimental data or computational studies are required. Current literature emphasizes general reaction frameworks (e.g., collision theory , enzyme catalysis ) but lacks compound-specific insights.

Comparison with Similar Compounds

Comparison with Similar Compounds

Poinsettifolin B shares structural and functional similarities with several bioactive flavonoids. Below is a detailed comparison with key analogs:

Dorsmanin F

  • Structural Features: A prenylated flavonoid, distinct from this compound due to its flavone backbone (lacking the α,β-unsaturated ketone of chalcones) .
  • Mechanism : Similar to this compound, it induces cytotoxicity in MDR cancer cells but lacks detailed mechanistic studies on ROS or MMP .
  • Potency : Both compounds show comparable IC₅₀ values below 10 µM in drug-resistant cell lines, though exact data for Dorsmanin F are unspecified .

Isobavachalcone

  • Structural Features : A chalcone with a hydroxyl group at C-4′ and a prenyl moiety at C-3′, differing from this compound’s geranyl substitution at C-6 .
  • Source : Derived from Psoralea corylifolia and other African medicinal plants .
  • Mechanism : Induces caspase-dependent apoptosis via caspase-3/7 activation and MMP disruption, contrasting with this compound’s caspase-independent pathway .
  • Potency : Exhibits IC₅₀ values <10 µM in leukemia (CCRF-CEM) and solid tumor cells, comparable to this compound .

4′-Hydroxy-2′,6′-Dimethoxychalcone

  • Structural Features : Lacks prenyl/geranyl groups but has methoxy substitutions at C-2′ and C-6′, reducing lipophilicity compared to this compound .
  • Source : Isolated from Humulus lupulus (hops) .
  • Mechanism : Shares ROS induction and MMP disruption with this compound but shows even lower caspase activation, indicating a stronger reliance on oxidative stress for cytotoxicity .
  • Potency : Moderate activity (IC₅₀ ~10–20 µM) in breast and leukemia cells, slightly weaker than this compound .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structural Class Key Substituents Mechanism of Action IC₅₀ (µM) Source Plant
This compound Geranylated chalcone Geranyl at C-6 MMP disruption, ROS↑, Caspase-low <10 Dorstenia poinsettifolia
Dorsmanin F Prenylated flavone Prenyl group Undefined (broad cytotoxicity) <10 Synthetic/Natural
Isobavachalcone Prenylated chalcone Prenyl at C-3′, OH at C-4′ Caspase-dependent, MMP disruption <10 Psoralea corylifolia
4′-Hydroxy-2′,6′-dimethoxychalcone Methoxylated chalcone OMe at C-2′, C-6′ ROS↑, MMP disruption, Caspase-very low 10–20 Humulus lupulus

Research Implications

This compound’s unique geranylated structure and caspase-independent apoptosis make it a promising candidate for overcoming drug resistance in cancer therapy. Isobavachalcone and dorsmanin F offer alternative mechanisms (caspase-dependent vs. independent) for combination therapies, while methoxylated chalcones provide insights into ROS-driven cytotoxicity .

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodology :
  • Combine cheminformatics (e.g., molecular docking) with wet-lab validation .
  • Collaborate with clinicians for translational studies (e.g., Phase I trials).
  • Use systems biology tools (e.g., network pharmacology) to map multi-target effects .

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